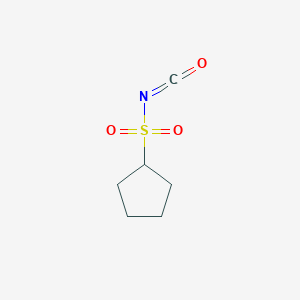
Cyclopentansulfonylisocyanat
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopentanesulfonyl isocyanate is a chemical compound with the molecular formula C6H9NO3S and a molecular weight of 175.21 . It is used in various chemical reactions due to its reactivity .
Synthesis Analysis
The synthesis of isocyanates involves the reaction of an isocyanate with a hydroxyl-containing compound, such as an alcohol or water . A catalytic amount of N-methylimidazole (NMI) can accelerate a mild one-pot synthesis of aromatic and aliphatic carbamates via the Lossen rearrangement .Molecular Structure Analysis
Cyclopentanesulfonyl isocyanate contains a total of 20 bonds; 11 non-H bonds, 4 multiple bonds, 2 rotatable bonds, 4 double bonds, 1 five-membered ring, and 1 sulfone . It contains 9 Hydrogen atoms, 6 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .Chemical Reactions Analysis
The reactions between substituted isocyanates and other small molecules (e.g. water, alcohols, and amines) are of significant industrial importance, particularly for the development of novel polyurethanes and other useful polymers .Physical and Chemical Properties Analysis
Cyclopentanesulfonyl isocyanate has a predicted boiling point of 285.7±23.0 °C and a predicted density of 1.42±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Cyclopentansulfonylisocyanat: spielt eine entscheidende Rolle bei der Synthese von pharmazeutischen Verbindungen. Seine Reaktivität mit Aminen und Alkoholen macht es zu einem wertvollen Zwischenprodukt bei der Herstellung verschiedener Arzneimittelmoleküle. In der automatisierten Durchflusschemie ermöglichen Isocyanate die schnelle und effiziente Synthese kleiner organischer Arzneimittelmoleküle und tragen so zu Hochdurchsatz-Screening-Prozessen bei .
Materialwissenschaften
In der Materialwissenschaft wird This compound für die Verkapselung von Isocyanaten in biologisch abbaubaren Mikrokapseln verwendet. Diese Mikrokapseln dienen als Vernetzungsmittel in öko-innovativen Klebstoffen, wodurch die Hitzebeständigkeit und Haltbarkeit von Klebstoffverbindungen verbessert werden, insbesondere in der Schuhindustrie .
Chemische Synthese
Die Verbindung ist integraler Bestandteil der Synthese verschiedener organischer Moleküle. Sie ist an der Eintopfsynthese von aromatischen und aliphatischen Carbamaten über die Lossen-Umlagerung beteiligt. Die Verwendung von Arylsulfonylchlorid in Kombination mit Katalysatoren minimiert die Bildung von Hydroxamat-Isocyanat-Dimeren, was einen bedeutenden Fortschritt in der organischen Synthese darstellt .
Umweltwissenschaften
This compound: trägt zu den Umweltwissenschaften bei, indem es die Entwicklung von Nachweismethoden für luftgetragene Isocyanate unterstützt. Diese Techniken sind entscheidend für die Überwachung und Sicherstellung der Sicherheit von Arbeitnehmern, die Isocyanaten ausgesetzt sind, da diese Atemwegserkrankungen und andere Gesundheitsprobleme verursachen können .
Biochemie
In der Biochemie werden Isocyanate, einschließlich this compound, als Sonden für die Erforschung der Proteinstruktur verwendet. Sie reagieren mit verschiedenen funktionellen Gruppen in Proteinen, was zum Verständnis der Proteinfunktion und der Auswirkungen von Isocyanaten auf biologische Systeme beiträgt .
Industrielle Anwendungen
This compound findet Anwendung in industriellen Prozessen wie der Herstellung von Polyurethanmaterialien. Es wird in Farben, Klebstoffen und Harzen verwendet, und seine Handhabung umfasst die Sicherstellung einer sicheren Lagerung, Transport, Verwendung und Entsorgung, um gesundheitliche Risiken im Zusammenhang mit Exposition zu vermeiden .
Wirkmechanismus
Target of Action
Cyclopentanesulfonyl isocyanate, like other isocyanates, primarily targets proteins and nucleic acids in cells . The isocyanate group (-N=C=O) is highly reactive and can form covalent bonds with a variety of biological molecules, altering their structure and function .
Mode of Action
The mode of action of cyclopentanesulfonyl isocyanate involves the reaction of the isocyanate group with nucleophilic groups in biological molecules, such as the amino groups in proteins . This reaction results in the formation of a urea linkage, altering the structure of the target molecule . The changes induced by this reaction can affect the function of the target molecule, potentially leading to various biological effects .
Biochemical Pathways
Cyclopentanesulfonyl isocyanate can affect various biochemical pathways due to its reactivity with a wide range of biological molecules . For instance, it can interfere with protein function, potentially affecting pathways that rely on the activity of these proteins . Additionally, it can react with nucleic acids, potentially affecting DNA replication and transcription . The specific pathways affected can vary depending on the biological context .
Pharmacokinetics
Like other small organic molecules, it is likely to be absorbed well following oral or inhalation exposure . Its distribution in the body would be influenced by its reactivity, as it can form covalent bonds with biological molecules . The metabolism and excretion of cyclopentanesulfonyl isocyanate would depend on its reactivity and the specific metabolic pathways present in the organism .
Result of Action
The result of cyclopentanesulfonyl isocyanate’s action can vary depending on the specific targets and pathways affected . Potential effects include alterations in protein function, changes in gene expression, and induction of oxidative stress . These effects can lead to various cellular responses, potentially including cell death .
Action Environment
The action of cyclopentanesulfonyl isocyanate can be influenced by various environmental factors. For instance, the presence of other reactive species can compete with the isocyanate for reaction with biological targets . Additionally, factors such as temperature and pH can influence the reactivity of the isocyanate . Furthermore, the biological environment can also play a role, as the presence of specific enzymes or other molecules can influence the metabolism and distribution of the isocyanate .
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Cyclopentanesulfonyl isocyanate plays a significant role in biochemical reactions, particularly in the formation of urethane linkages. It interacts with various enzymes, proteins, and other biomolecules. For instance, cyclopentanesulfonyl isocyanate can react with hydroxyl-containing compounds, such as alcohols and water, to form urethane bonds. This reaction is catalyzed by enzymes like urethane hydrolase, which facilitates the breakdown of urethane linkages. Additionally, cyclopentanesulfonyl isocyanate can interact with proteins containing nucleophilic amino acids, such as lysine and cysteine, leading to the formation of stable covalent bonds .
Cellular Effects
Cyclopentanesulfonyl isocyanate has various effects on different types of cells and cellular processes. It can influence cell function by modifying cell signaling pathways, gene expression, and cellular metabolism. For example, cyclopentanesulfonyl isocyanate can inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins. This inhibition can result in changes in gene expression, affecting cellular processes such as proliferation, differentiation, and apoptosis. Additionally, cyclopentanesulfonyl isocyanate can disrupt cellular metabolism by inhibiting enzymes involved in metabolic pathways, leading to altered levels of metabolites .
Molecular Mechanism
The molecular mechanism of cyclopentanesulfonyl isocyanate involves its interaction with biomolecules at the molecular level. Cyclopentanesulfonyl isocyanate can bind to nucleophilic sites on proteins, such as the amino groups of lysine residues, forming stable covalent bonds. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction. For instance, cyclopentanesulfonyl isocyanate can inhibit the activity of enzymes like acetylcholinesterase by covalently modifying its active site. This inhibition can result in the accumulation of acetylcholine, leading to altered neurotransmission and muscle function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cyclopentanesulfonyl isocyanate can change over time. The stability and degradation of cyclopentanesulfonyl isocyanate are critical factors that influence its long-term effects on cellular function. Cyclopentanesulfonyl isocyanate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term exposure to cyclopentanesulfonyl isocyanate in in vitro or in vivo studies has shown that it can cause persistent changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of cyclopentanesulfonyl isocyanate vary with different dosages in animal models. At low doses, cyclopentanesulfonyl isocyanate may have minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. For example, high doses of cyclopentanesulfonyl isocyanate can cause toxic effects, such as cell death and tissue damage. Threshold effects have been observed in studies where a certain dosage level must be reached before significant biological effects are observed. Additionally, high doses of cyclopentanesulfonyl isocyanate can lead to adverse effects, such as inflammation and oxidative stress .
Metabolic Pathways
Cyclopentanesulfonyl isocyanate is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates that can further react with cellular components. These metabolic reactions can affect metabolic flux and alter the levels of metabolites in the cell. For instance, cyclopentanesulfonyl isocyanate can influence the pentose phosphate pathway, leading to changes in the production of nucleotides and reducing equivalents .
Transport and Distribution
The transport and distribution of cyclopentanesulfonyl isocyanate within cells and tissues are mediated by various transporters and binding proteins. Cyclopentanesulfonyl isocyanate can be transported across cell membranes by specific transporters, such as organic anion transporters. Once inside the cell, cyclopentanesulfonyl isocyanate can bind to intracellular proteins, influencing its localization and accumulation. The distribution of cyclopentanesulfonyl isocyanate within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
Cyclopentanesulfonyl isocyanate exhibits specific subcellular localization, which can affect its activity and function. It can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, cyclopentanesulfonyl isocyanate can be directed to the nucleus by nuclear localization signals, where it can interact with nuclear proteins and influence gene expression. Similarly, cyclopentanesulfonyl isocyanate can be localized to the mitochondria, affecting mitochondrial function and energy production .
Eigenschaften
IUPAC Name |
N-(oxomethylidene)cyclopentanesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c8-5-7-11(9,10)6-3-1-2-4-6/h6H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVXQVBWQXMHHSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
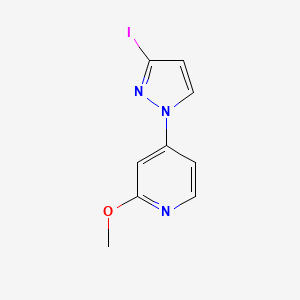
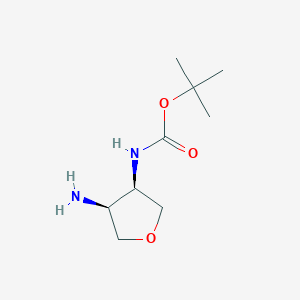



![6-bromo-4-chloro-1H-imidazo[4,5-c]pyridine](/img/structure/B1380620.png)
amine hydrochloride](/img/structure/B1380621.png)
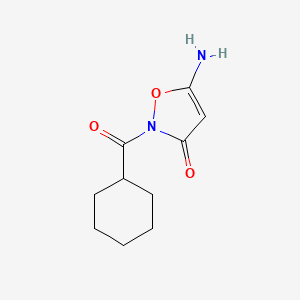


![Benzoic acid, 4-[[1-[[(1,1-dimethylethoxy)carbonyl]amino]cyclopropyl]methoxy]-3-methoxy-](/img/structure/B1380628.png)
![(5-Methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(4-((5-methyl-2-oxo-1,3-dioxol-4-yl)methyl)-5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B1380629.png)
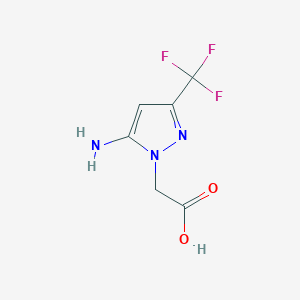
![3-Amino-9-fluoro-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B1380631.png)
